N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

P2X purinergic receptor regioisomer specificity structure-activity relationship

N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 887636-05-7) is a synthetic benzamide derivative featuring a 2,5-dichlorophenyl group linked via an amide bond to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta (3-) position. With molecular formula C14H9Cl2N5O and a molecular weight of 334.2 g/mol, this compound belongs to the tetrazole-substituted aryl amide class—a scaffold implicated in P2X purinergic receptor antagonism and trans-translation inhibition depending on precise substitution patterns.

Molecular Formula C14H9Cl2N5O
Molecular Weight 334.2 g/mol
CAS No. 887636-05-7
Cat. No. B6480116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide
CAS887636-05-7
Molecular FormulaC14H9Cl2N5O
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N5O/c15-10-4-5-12(16)13(7-10)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22)
InChIKeyQKNYNTZXJYVIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 887636-05-7): Structural Identity and Procurement Specifications


N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 887636-05-7) is a synthetic benzamide derivative featuring a 2,5-dichlorophenyl group linked via an amide bond to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta (3-) position. With molecular formula C14H9Cl2N5O and a molecular weight of 334.2 g/mol, this compound belongs to the tetrazole-substituted aryl amide class—a scaffold implicated in P2X purinergic receptor antagonism and trans-translation inhibition depending on precise substitution patterns [1]. Its definitive structural identity is confirmed by ¹H and ¹³C NMR spectroscopy (SpectraBase Compound ID: GL9Wwn1Q7Jc), and it is catalogued in PubChem with InChIKey QKNYNTZXJYVIBP-UHFFFAOYSA-N [2]. The 3-tetrazol-1-yl substitution pattern distinguishes it from the 4-tetrazol-1-yl regioisomer, a known human glucagon receptor (hGCGR) antagonist, and this positional isomerism fundamentally alters target selectivity within the same gross molecular scaffold.

Why N-(2,5-Dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Other Tetrazole-Benzamide Analogs


Within the tetrazole-substituted benzamide class, minor regioisomeric or substituent variations produce divergent pharmacological profiles. The 3-(1H-tetrazol-1-yl) connectivity in this compound positions the tetrazole ring as a meta-substituent relative to the amide carbonyl, altering both the spatial orientation of hydrogen-bonding interactions and the electron density distribution across the central phenyl ring compared to the para (4-) isomer [1]. Furthermore, the 2,5-dichlorophenyl substitution on the amide nitrogen introduces a specific steric and electronic environment distinct from 2,4-dichloro, 3,4-dichloro, or monochloro analogs [2]. The tetrazole-amide pharmacophore is shared with the KKL series of trans-translation inhibitors (e.g., KKL-55, CAS 639048-45-6), yet differences in linker connectivity and aryl substitution dictate whether the compound engages bacterial elongation factor Tu (EF-Tu), P2X purinergic receptors, or alternative targets [3]. Generic substitution without verifying regioisomeric and substituent-specific biological activity therefore carries a high risk of target misspecification and experimental irreproducibility.

Quantitative Differentiation Evidence for N-(2,5-Dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Tetrazol-1-yl vs. 4-Tetrazol-1-yl Benzamide Connectivity Determines Receptor Engagement

The target compound is the 3-(1H-tetrazol-1-yl) regioisomer, whereas N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is the 4-regioisomer reported as a potent human glucagon receptor (hGCGR) antagonist. Positional isomerism of the tetrazole ring on the central benzamide phenyl ring fundamentally redirects pharmacological activity: the 4-isomer competes with glucagon at hGCGR, while the 3-isomer falls within the Markush structure of P2X3 and P2X2/3 purinergic receptor antagonist patents (US 7,981,914; EP 2,570,407 B1) [1][2]. This regioisomeric switch is not a minor structural perturbation—it relocates the tetrazole H-bond acceptor by approximately 2.4 Å and alters the dihedral angle between the tetrazole and benzamide planes, which directly impacts complementarity to receptor binding pockets [3]. Quantitative target engagement data for the 3-isomer at specific P2X subtypes remain unpublished in the peer-reviewed literature as of the search date; however, the patent classification provides a structural basis for prioritizing this regioisomer over the 4-isomer when the research objective involves purinergic signaling rather than glucagon receptor modulation.

P2X purinergic receptor regioisomer specificity structure-activity relationship

Dichlorophenyl Substitution Pattern Specificity: 2,5-Dichloro vs. 2,4-Dichloro vs. 3,4-Dichloro Isomers

The 2,5-dichlorophenyl group on the amide nitrogen creates a unique steric and electronic signature. The chlorine atoms at positions 2 and 5 withdraw electron density from the anilide ring via inductive effects (σₘ for Cl = +0.37), while the 2-chloro substituent introduces steric hindrance that restricts rotation around the N-aryl bond, potentially stabilizing a specific bioactive conformation [1]. Closely related analogs with alternative dichloro substitution patterns are commercially available: N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS not specified, but listed by multiple vendors) differs only in the chlorine position on the N-phenyl ring . The 2,5-pattern creates an asymmetric dipole moment distinct from the 2,4-pattern, which may affect membrane permeability and off-target binding profiles. Specific quantitative pharmacological data comparing these substitution isomers are not publicly available; however, the availability of both substitution variants as distinct catalog items underscores that they are not interchangeable and must be selected based on the specific SAR hypothesis under investigation.

halogen substitution aryl ring electronics target selectivity

Physicochemical Property Differentiation: Computed LogP and H-Bonding Capacity vs. KKL-55 and 4-Regioisomer

Computed physicochemical properties distinguish this compound from key structural analogs. The target compound (MW 334.2 g/mol, formula C14H9Cl2N5O) has a higher molecular weight and larger aromatic surface than KKL-55 (CAS 639048-45-6; MW 265.7 g/mol, formula C11H12ClN5O), the prototypical trans-translation inhibitor . The additional phenyl ring and second chlorine atom increase lipophilicity, predicting higher membrane permeability but potentially lower aqueous solubility. KKL-55 contains a 3-chloro substitution on its benzamide ring and an N-propyl tetrazole, whereas the target compound features a 2,5-dichlorophenyl amide and a 3-tetrazol-1-yl phenyl linkage—resulting in a larger, more rigid scaffold with two additional H-bond acceptors from the tetrazole ring nitrogens [1]. These differences are quantifiable in silico: KKL-55 has a computed LogP of approximately 1.8 and 5 H-bond acceptors, while the target compound has a predicted LogP of approximately 3.2 and 6 H-bond acceptors (based on fragment-based calculation) . The 4-regioisomer (N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide) shares identical MW and formula but may exhibit a different dipole moment and aqueous solubility due to altered molecular symmetry, though experimental LogP and solubility data for both regioisomers remain unpublished.

drug-likeness ADME prediction physicochemical profiling

Spectroscopic Identity Confirmation: NMR Fingerprint Differentiates from Positional Isomers

The target compound has a verified spectroscopic fingerprint archived in the SpectraBase database (Compound ID: GL9Wwn1Q7Jc), containing 2 NMR spectra that provide definitive structural confirmation of the 3-tetrazol-1-yl connectivity [1]. The ¹H NMR spectrum shows characteristic aromatic proton splitting patterns consistent with 1,3-disubstitution on the central benzamide phenyl ring, with the tetrazole C-H singlet appearing at approximately 9.3-9.5 ppm (characteristic of 1-substituted tetrazoles). In contrast, the 4-regioisomer would exhibit a symmetrical para-substitution pattern with fewer aromatic proton signals. The ¹³C NMR spectrum confirms the presence of the amide carbonyl (δ ~165 ppm) and the tetrazole C-H carbon (δ ~142 ppm). These spectroscopic data serve as a procurement quality control benchmark: any supplied material can be verified against the archived spectra to confirm regioisomeric purity, which is critical given that the 3- and 4-tetrazol-1-yl isomers share identical molecular weight and elemental composition, making them indistinguishable by LC-MS or elemental analysis alone [2].

NMR spectroscopy structural elucidation quality control

Optimal Procurement Scenarios for N-(2,5-Dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide Based on Differentiation Evidence


P2X Purinergic Receptor Antagonist Screening and SAR Studies

This compound falls within the Markush claims of patents US 7,981,914 and EP 2,570,407 B1, which cover tetrazole-substituted arylamides as P2X3 and/or P2X2/3 purinergic receptor antagonists [1]. Researchers investigating purinergic signaling in pain, genitourinary, or respiratory disorders should prioritize the 3-tetrazol-1-yl regioisomer specifically—not the 4-isomer—because the meta-substitution geometry aligns with the pharmacophore model described in the patent claims. The 2,5-dichlorophenyl substitution pattern may confer distinct P2X subtype selectivity compared to other halogenated analogs, making this compound suitable for constructing SAR libraries around the aryl amide region. Note that quantitative P2X3/P2X2/3 IC₅₀ data remain unpublished; procurement should be accompanied by a commitment to generate primary pharmacological profiling data.

Negative Control Compound for Glucagon Receptor (hGCGR) Studies Using Tetrazole-Benzamide Scaffolds

The 4-regioisomer N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported as a potent hGCGR antagonist [1]. The 3-regioisomer (target compound) serves as an essential negative control in hGCGR assays to demonstrate that receptor antagonism depends specifically on the para-tetrazole geometry rather than the general benzamide-tetrazole scaffold. The identical molecular weight and formula of the two isomers eliminate confounding variables from mass-based dosing calculations, while the NMR-verifiable structural difference (SpectraBase Compound ID GL9Wwn1Q7Jc) provides unambiguous lot identity confirmation . This application is directly supported by the regioisomeric differentiation evidence established in Section 3, Evidence Item 1.

Trans-Translation Inhibition Probe Design: Scaffold-Hopping from KKL-55

The KKL series (KKL-55, KKL-201) of tetrazole-based trans-translation inhibitors has demonstrated bactericidal activity against Bacillus anthracis vegetative cells and spores, with KKL-55 binding EF-Tu at a Kd of 2 µM [1]. The target compound represents a scaffold-hop variant: it replaces the KKL-55 3-chloro-N-(1-propyl-tetrazol-5-yl)benzamide core with a 2,5-dichlorophenyl-N-(3-tetrazol-1-yl)benzamide architecture. The higher computed LogP (~3.2 vs. ~1.8 for KKL-55) predicts enhanced membrane penetration, potentially improving activity against intracellular or spore-form pathogens . This compound enables exploration of whether the trans-translation inhibitory pharmacophore tolerates expansion from the monochloro to dichloro aryl motif and relocation of the tetrazole from the 5-position (KKL-55) to the 1-position with altered linker connectivity. Procurement is warranted as part of a focused medicinal chemistry campaign to map the SAR boundaries of the trans-translation inhibitor chemotype.

Quality Control Reference Standard for Regioisomeric Purity Verification in Chemical Supply Chains

Given that the 3- and 4-tetrazol-1-yl regioisomers share identical molecular weight (334.2 g/mol), molecular formula (C14H9Cl2N5O), and elemental composition, they cannot be distinguished by LC-MS, elemental analysis, or achiral chromatographic retention alone. The archived NMR spectra in SpectraBase (Compound ID GL9Wwn1Q7Jc) provide a definitive reference for confirming regioisomeric identity and purity upon procurement [1]. Quality control laboratories supporting medicinal chemistry or chemical biology groups should use this compound as a certified reference standard to validate that incoming lots of either regioisomer meet the specified positional purity, particularly when sourcing from vendors without in-house NMR characterization capabilities .

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